molecular formula C22H20FN3O3 B8628132 5-HT6/7 antagonist 1

5-HT6/7 antagonist 1

カタログ番号: B8628132
分子量: 393.4 g/mol
InChIキー: FSSNYDKJFUMCDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-HT6/7 Antagonist 1” (CAS: 31999-28-5) is a dual antagonist targeting serotonin receptors 5-HT6 and 5-HT7, as well as dopamine D2 and 5-HT2A receptors . This compound has shown promise in preclinical studies for treating neurodegenerative disorders such as Alzheimer’s disease (AD) and dementia. Its dual antagonism may enhance therapeutic efficacy by modulating multiple pathways implicated in cognitive decline and behavioral symptoms .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H20FN3O3

分子量

393.4 g/mol

IUPAC名

2-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20FN3O3/c23-15-5-6-18-19(13-15)29-24-20(18)14-7-9-25(10-8-14)11-12-26-21(27)16-3-1-2-4-17(16)22(26)28/h1-6,13-14H,7-12H2

InChIキー

FSSNYDKJFUMCDJ-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4C(=O)C5=CC=CC=C5C4=O

製品の起源

United States

科学的研究の応用

Cognitive Enhancement

  • Mechanisms of Action :
    • Studies have demonstrated that 5-HT6 receptor antagonists can enhance the release of excitatory neurotransmitters like glutamate in critical brain regions involved in cognition, such as the hippocampus and frontal cortex . This modulation is believed to facilitate improved learning and memory.
  • Preclinical Studies :
    • The efficacy of 5-HT6 antagonists has been validated in various animal models. For instance, compounds like SB-271046 have shown significant improvements in memory retention tasks, such as the novel object recognition test and the Morris water maze test . These studies indicate that these antagonists can reverse pharmacologically induced cognitive deficits.
  • Clinical Implications :
    • Clinical trials involving selective 5-HT6 antagonists like PRX-07034 have reported positive outcomes in enhancing memory performance without significant adverse effects, highlighting their potential for treating cognitive deficits in Alzheimer's patients .

Neuroprotective Properties

Recent research has identified neuroprotective effects associated with 5-HT6 receptor antagonism. A dual-acting compound that functions as both a 5-HT6 antagonist and a monoamine oxidase B inhibitor has shown protective effects against neurotoxic agents like 6-hydroxydopamine, suggesting a potential role in neurodegenerative disease management .

Case Studies and Clinical Trials

Compound NameMechanismKey FindingsStatus
PRX-07034Selective 5-HT6 antagonistEnhanced short-term memory and cognitive flexibility in rats; well-toleratedPhase I completed
AVN-101Multitarget antagonist (5-HT6/7)No adverse effects; dual action shows promise for Alzheimer's and anxietyPhase I completed
AVN-211Selective 5-HT6 antagonistPro-cognitive effects superior to other compounds; potential for mood disordersPhase II planned

Potential for Treating Psychiatric Disorders

The blockade of 5-HT6 receptors has also been linked to beneficial outcomes in treating psychiatric conditions such as depression and anxiety. Preclinical evidence suggests that these antagonists may alleviate symptoms associated with major depressive disorder and schizophrenia by enhancing cognitive function and reducing anxiety-like behaviors .

類似化合物との比較

Comparison with Similar 5-HT6/7 Receptor Antagonists

Pharmacological Profiles and Selectivity

The table below compares key pharmacological properties of “5-HT6/7 Antagonist 1” with other prominent 5-HT6 and/or 5-HT7 antagonists:

Compound Name Receptor Targets Affinity (Ki, nM) Selectivity Profile Key Therapeutic Indications
5-HT6/7 Antagonist 1 5-HT6, 5-HT7, D2, 5-HT2A Not reported (in-house data) Dual 5-HT6/7 antagonism; moderate D2/5-HT2A Dementia, Alzheimer’s disease
SB-271046 5-HT6 5-HT6: 1.3 nM High selectivity for 5-HT6 over 50+ receptors Cognitive enhancement
SB-742457 5-HT6 5-HT6: 2.7 nM Selective 5-HT6 antagonist AD, metabolic disorders
Dimebon 5-HT6, H1, NMDA 5-HT6: ~1 μM Multi-target (5-HT6, H1, NMDA) AD (failed Phase III)
Clozapine 5-HT6, 5-HT7, D2, 5-HT2A 5-HT6: 4 nM; 5-HT7: 7 nM Broad antipsychotic profile Schizophrenia, bipolar disorder
Key Observations:
  • Selectivity : SB-271046 and SB-742457 are highly selective for 5-HT6, whereas “5-HT6/7 Antagonist 1” and clozapine exhibit broader receptor interactions .
  • Therapeutic Potential: While SB-742457 advanced to Phase II trials for AD, its effects on metabolic parameters (e.g., lipid profiles) may complicate clinical utility .

Structural and Mechanistic Differences

  • Halogen Substituents: The halogenated derivative in (compound 7) demonstrated enhanced 5-HT6 affinity due to halogen bonding with residue A1574.56, a feature absent in non-halogenated analogs .
  • Dual Antagonism : Unlike selective antagonists (e.g., SB-271046), “5-HT6/7 Antagonist 1” targets 5-HT7 and D2 receptors, which may synergistically improve cognitive and behavioral outcomes in dementia .

Clinical and Preclinical Outcomes

Cognitive Effects:
  • SB-271046 : Improved spatial memory in aged rats and reversed MK-801-induced deficits but failed to mitigate scopolamine-induced amnesia .
  • SB-742457 : Enhanced cognition in AD Phase II trials but exacerbated lipid disorders when combined with antipsychotics .
Neuropathic Pain and Anxiety:
  • 5-HT6 agonists (e.g., EMD-386088) reduce mechanical allodynia via AC/PKA/glutamatergic pathways . Antagonists like “5-HT6/7 Antagonist 1” may lack such effects but could mitigate anxiety through 5-HT7 modulation .

Limitations and Challenges

  • Lack of Clinical Data : “5-HT6/7 Antagonist 1” requires validation in human trials, unlike SB-742457 or clozapine.
  • Off-Target Effects : D2 receptor antagonism may increase extrapyramidal side effects, as seen with risperidone .

準備方法

Preparation of Pyrrolo[3,2-c]quinoline Core

The synthesis of FPPQ begins with the construction of the 1H-pyrrolo[3,2-c]quinoline core (4 ), a tricyclic scaffold essential for receptor interaction. Starting from pyrroline 1 , the sequence involves:

  • Aromatization : Conversion to pyrrole derivative 2 via oxidative aromatization.

  • Reduction and Cyclization : Nitro group reduction followed by cyclization yields lactam 3 , which undergoes chlorination to produce 4 .

This scaffold provides the rigidity and π-electron density necessary for cation–π interactions with 5-HT₃R and hydrophobic pocket occupancy in 5-HT₆R.

Functionalization with Amines

Intermediate 4 undergoes nucleophilic substitution with primary or secondary amines to yield derivatives 5a–5f . Reaction conditions vary significantly:

  • Primary Amines (e.g., (S)-3-aminopyrrolidine) : Require microwave-assisted heating (140°C, 5 hours) in acetonitrile.

  • Secondary Amines (e.g., pyrrolidine-3-yl(methyl)carbamate) : React smoothly in refluxing toluene with triethylamine as a base.

The choice of amine influences antagonist potency. For example, piperazine derivatives (5d , 5e ) exhibit initial agonist activity at 5-HT₃R, which is later modulated by sulfonylation.

Sulfonylation and Final Compound Synthesis

Coupling with Sulfonyl Chlorides

Compounds 6–28 are synthesized by coupling intermediates 5a–5f with aryl- or heteroarylsulfonyl chlorides. The reaction employs phosphazene base P1-t-Bu-tris(tetramethylene) (BTPP) to facilitate sulfonamide bond formation. Notably, the introduction of a 3-fluorophenylsulfonyl group (12 , 17 ) enhances 5-HT₃R antagonism by 2.6-fold compared to unsubstituted analogs.

Table 1: Impact of Sulfonyl Substituents on Antagonist Activity

CompoundR (Sulfonyl Group)5-HT₃R Antagonism (% Inhibition at 100 nM)5-HT₆R Kₐ (nM)
6 Phenyl282
12 3-Fluorophenyl742
17 3-Fluorophenyl783

Data derived from guinea pig ileum contraction assays and cAMP inhibition studies.

Optimization for Metabolic Stability

N-Methylation of the piperazine ring (6 , 12 ) increases metabolic clearance (Cl₍ᵢₙₜ₎ = 38.57 μL/min/mg) compared to non-methylated analogs (7 , 17 ; Cl₍ᵢₙₜ₎ = 4.48–12.8 μL/min/mg). Consequently, unsubstituted derivatives like 17 (FPPQ) are prioritized for further development.

Structural Determinants of Dual Antagonism

5-HT₃R Binding Interactions

Docking studies reveal that FPPQ’s pyrroloquinoline core engages in cation–π interactions with Trp183 in the 5-HT₃R ligand-binding domain, while the 3-fluorophenylsulfonyl group occupies a hydrophobic subpocket. The protonated piperazine nitrogen forms a salt bridge with Asp3.32, mimicking the native serotonin interaction.

5-HT₆R Neutral Antagonism

At 5-HT₆R, FPPQ acts as a neutral antagonist by binding to an allosteric site adjacent to the orthosteric pocket. The sulfonyl group’s fluorine atom forms hydrogen bonds with Thr5.42, stabilizing the inactive receptor conformation.

Pharmacological Evaluation

In Vitro Antagonist Potency

FPPQ demonstrates nanomolar affinity for both targets:

  • 5-HT₃R : pD₂′ = 7.43 (guinea pig ileum assay).

  • 5-HT₆R : Kₐ = 2 nM (cAMP inhibition in 1321N1 cells).

Selectivity Profiling

FPPQ exhibits >1,000-fold selectivity over 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors (Table 3). This minimizes risks of off-target effects such as extrapyramidal symptoms or valvulopathy.

Table 3: Selectivity of FPPQ Across Key Receptors

ReceptorKₐ (nM)Selectivity vs 5-HT₆R
5-HT₁A437145-fold
D₂4,3921,464-fold
hERG940313-fold

Q & A

Q. How do glucocorticoid interactions modulate the efficacy of 5-HT6/7 antagonist 1 in stress-induced cognitive deficits?

  • Methodology : Co-administer corticosterone (CORT) with 5-HT6/7 antagonist 1 in rodents. Use Western blotting/qPCR to measure hippocampal 5-HT6 receptor expression changes. SB-271046 blocked CORT-induced memory enhancement, suggesting glucocorticoid receptor crosstalk .

Data Contradiction Analysis

  • Example : Studies report both agonists and antagonists improve cognition. Resolution lies in model specificity: agonists may enhance glutamatergic signaling, while antagonists increase acetylcholine release. Use pathway-specific inhibitors (e.g., NBQX for AMPA receptors) to dissect mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。